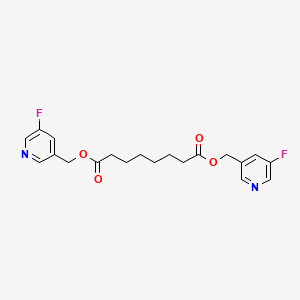
Octanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester is a chemical compound known for its unique structure and properties It is composed of an octanedioic acid backbone with two 5-fluoro-3-pyridinylmethyl ester groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester typically involves esterification reactions. One common method is the reaction of octanedioic acid with 5-fluoro-3-pyridinylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Octanedioic acid, bis((5-carboxy-3-pyridinyl)methyl) ester.
Reduction: Octanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) alcohol.
Substitution: Octanedioic acid, bis((5-substituted-3-pyridinyl)methyl) ester.
Aplicaciones Científicas De Investigación
Octanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of octanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active 5-fluoro-3-pyridinylmethanol, which can interact with enzymes and receptors in biological systems. The fluorine atoms on the pyridine rings can enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Octanedioic acid, bis((3-pyridinyl)methyl) ester
- Octanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester
- Octanedioic acid, bis((5-bromo-3-pyridinyl)methyl) ester
Uniqueness
Octanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester is unique due to the presence of fluorine atoms on the pyridine rings. This fluorination can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it distinct from its non-fluorinated or differently halogenated analogs.
Propiedades
Número CAS |
23586-92-7 |
|---|---|
Fórmula molecular |
C20H22F2N2O4 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
bis[(5-fluoropyridin-3-yl)methyl] octanedioate |
InChI |
InChI=1S/C20H22F2N2O4/c21-17-7-15(9-23-11-17)13-27-19(25)5-3-1-2-4-6-20(26)28-14-16-8-18(22)12-24-10-16/h7-12H,1-6,13-14H2 |
Clave InChI |
WQLSGPFQCDZDGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1F)COC(=O)CCCCCCC(=O)OCC2=CC(=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
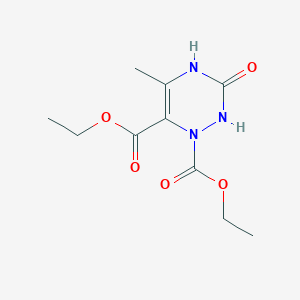

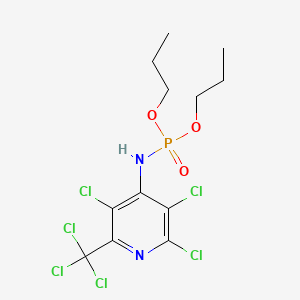
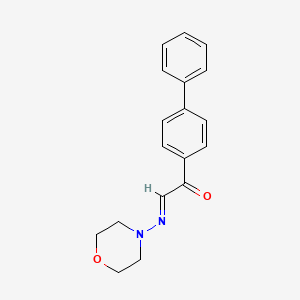
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)

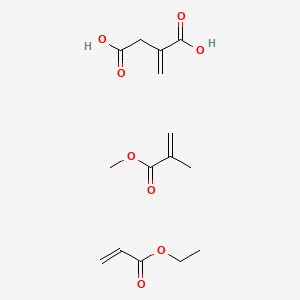

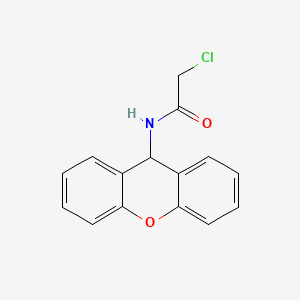
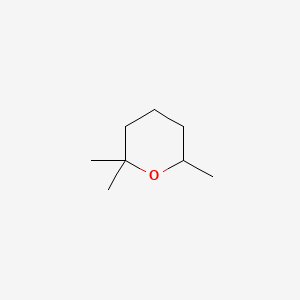
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)

